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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the parsing and analysis of Dota 2

replay files. The methodologies outlined below are designed to be analogous to experimental

research, enabling the quantitative analysis of player behavior, team dynamics, and strategic

efficacy. The protocols are presented in a manner that is accessible to researchers and

scientists, drawing parallels between in-game events and experimental variables.

Introduction to Dota 2 Replays as a Data Source
Dota 2, a popular multiplayer online battle arena (MOBA) game, generates detailed replay files

for each match. These files are not video recordings but rather logs of all actions and events

that occurred during the game. This rich dataset provides a unique opportunity for

observational research in a complex, competitive environment. Each replay file (.dem) contains

a wealth of information that can be programmatically extracted and analyzed.[1]

Analogous Research Fields: The analysis of Dota 2 replays can be analogized to various

research fields. For instance, studying player reaction times and decision-making under

pressure is akin to cognitive psychology experiments. Analyzing team coordination and

communication mirrors studies in organizational behavior and team dynamics. Furthermore, the

strategic evolution within the game's "meta" can be studied with methodologies similar to those

used in epidemiology and population dynamics.
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Data Parsing: Extracting Raw Data from Replay
Files
The first step in any analysis is to extract the raw data from the compressed and proprietary

.dem replay file format. Several open-source parsing libraries have been developed by the

community for this purpose, each with its own strengths and supported programming

languages.

Available Parsing Libraries:

Library Name Language Key Features

Clarity Java

High performance, actively

maintained, and widely used in

the community.

Manta Go

Developed by Dotabuff, a

major Dota 2 statistics website,

it is a low-level parser for

Source 2 replays.[2]

Smoke Python (Cython)

Offers a balance of

performance and ease of use

within the Python ecosystem,

allowing for selective parsing

of data to improve speed.[3]

Alice C++

A high-performance parser that

provides access to a wide

range of replay data, including

entities, modifiers, and game

events.[4]

Rapier JavaScript

Suitable for in-browser

applications and server-side

analysis with Node.js, though

with potentially lower

performance compared to

other libraries.[5]
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Protocol 1: General Replay Parsing Workflow
This protocol outlines the fundamental steps for parsing a Dota 2 replay file using a chosen

library.

Objective: To extract structured data from a .dem replay file.

Materials:

A Dota 2 replay file (.dem).

A development environment with the chosen parsing library and its dependencies installed.

Procedure:

Obtain Replay File: Download the desired replay file. Replays can be downloaded from

within the Dota 2 client or via third-party services that utilize the Steam API.

Instantiate Parser: In your chosen programming language, create an instance of the parser,

providing the path to the replay file.

Register Event Handlers: The parsing libraries typically operate on an event-driven basis.

Register callback functions or "listeners" for the specific types of data you are interested in.

Common event categories include:

Game Events: High-level events such as player kills, tower destruction, and Roshan kills.

Combat Log: A detailed log of all damage, healing, and status effect instances.

Entity Data: Information about all in-game objects, including heroes, creeps, and buildings

(position, health, mana, etc.).

Player Actions: Granular data on player inputs, such as movement commands, ability

usage, and item purchases.

Initiate Parsing: Start the parsing process. The library will read the replay file sequentially

and trigger the registered event handlers as it encounters the corresponding data.
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Data Storage: Within your event handlers, process and store the extracted data in a

structured format such as JSON, CSV, or a database for subsequent analysis.

Diagram: General Replay Parsing Workflow

Dota 2 Replay File (.dem)

Instantiate Parser

Register Event Handlers

Start Parsing

Structured Data (JSON, CSV, DB)

Click to download full resolution via product page

Caption: A high-level overview of the Dota 2 replay parsing process.

Quantitative Data Presentation and Analysis
Once parsed, the replay data can be structured into tables for quantitative analysis. Below are

examples of how different types of data can be organized and the analyses they enable.

Table 1: Player Performance Metrics (per player, per
match)
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Metric Description Data Type Example Value
Potential
Analysis

Kills

Number of

enemy heroes

killed.

Integer 12

Correlate with

win/loss, player

skill assessment.

Deaths

Number of times

the player's hero

died.

Integer 5

Analyze player

risk-taking

behavior and

survivability.

Assists

Number of

enemy hero kills

the player

contributed to.

Integer 23

Measure of team

fight participation

and contribution.

GPM (Gold Per

Minute)

Average gold

earned per

minute.

Float 650.5

Economic

performance

indicator,

correlation with

item timings.

XPM

(Experience Per

Minute)

Average

experience

gained per

minute.

Float 720.3

Leveling

efficiency,

correlation with

ability impact.

Last Hits

Number of non-

hero units killed

to earn gold.

Integer 350

Farming

efficiency and

laning phase

performance.

Denies

Number of allied

non-hero units

killed to deny

enemy gold.

Integer 20

Laning phase

dominance and

resource control.

Hero Damage Total damage

dealt to enemy

heroes.

Integer 45000 Combat

effectiveness
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and contribution

to team fights.

Tower Damage

Total damage

dealt to enemy

buildings.

Integer 8000

Objective-based

gameplay and

strategic focus.

APM (Actions

Per Minute)

Number of player

actions (clicks,

key presses) per

minute.

Float 250.0

Measure of

mechanical skill

and player

activity.

Protocol 2: Combat Log Analysis for Engagement
Profiling
This protocol details a method for analyzing the combat log to create a profile of player

engagements.

Objective: To quantify the characteristics of combat engagements for a specific player or team.

Materials:

Parsed combat log data from a replay file.

A data analysis environment (e.g., Python with pandas).

Procedure:

Filter Combat Log: Isolate all combat log entries related to the player(s) of interest.

Define Engagement Window: Establish a time-based window to define a single combat

engagement (e.g., a 10-second period with continuous combat events).

Aggregate Engagement Data: For each engagement window, calculate the following metrics:

Total damage dealt.

Total damage received.
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Number of abilities used.

Number of different enemy heroes engaged.

Duration of the engagement.

Categorize Engagements: Classify engagements based on their outcome (e.g., kill, death,

assist, disengagement).

Statistical Analysis: Perform statistical analysis on the aggregated engagement data to

identify patterns in player behavior. For example, compare the average damage dealt in

engagements that result in a kill versus those that result in a death.

Diagram: Combat Log Analysis Workflow
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Caption: Workflow for creating a player engagement profile from combat log data.

Advanced Analysis Techniques
Beyond basic performance metrics, Dota 2 replay data can be used for more advanced

analyses, including machine learning applications.

Machine Learning for Outcome Prediction
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By aggregating data from a large number of replays, it is possible to train machine learning

models to predict match outcomes based on various in-game features. This can be framed as a

classification problem where the model predicts which team will win.[6]

Potential Features for a Predictive Model:

Team Composition: The specific combination of heroes on each team.

Early Game Performance: Metrics such as gold and experience differentials at specific time

points (e.g., 5, 10, and 15 minutes).

Objective Control: The number of towers, barracks, and Roshan kills for each team.

Player Skill Metrics: Aggregated performance metrics of the individual players on each team.

Diagram: Machine Learning Model Training Pipeline
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Large Dataset of Parsed Replays
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Caption: A simplified pipeline for training a machine learning model to predict Dota 2 match

outcomes.

Conclusion
Dota 2 replay data offers a rich and complex dataset for researchers across various disciplines.

By employing the parsing libraries and analytical protocols outlined in these application notes, it

is possible to conduct rigorous quantitative research into player behavior, team dynamics, and

strategic decision-making. The structured nature of the data, combined with the controlled

environment of the game, provides a powerful platform for generating and testing hypotheses

about complex human and system interactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b554018?utm_src=pdf-custom-synthesis
https://hawk.live/posts/dota-2-replay-guide
https://github.com/dotabuff/manta
https://github.com/skadistats/smoke
https://github.com/AliceStats/Alice
https://github.com/odota/rapier
https://old.fruct.org/publications/fruct24/files/Por.pdf
https://www.benchchem.com/product/b554018#dota-2-replay-data-parsing-and-analysis-techniques
https://www.benchchem.com/product/b554018#dota-2-replay-data-parsing-and-analysis-techniques
https://www.benchchem.com/product/b554018#dota-2-replay-data-parsing-and-analysis-techniques
https://www.benchchem.com/product/b554018#dota-2-replay-data-parsing-and-analysis-techniques
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b554018?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554018?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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scientists and researchers to drive progress in science

and industry.
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